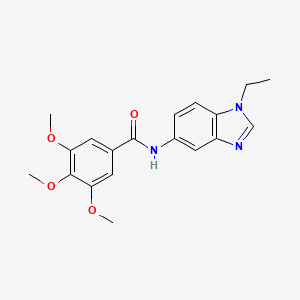![molecular formula C21H22FNO2 B11566366 1-{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one](/img/structure/B11566366.png)
1-{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluorophenoxyethyl group attached to an indole core, which is further connected to a dimethylpropanone moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Attachment of the Fluorophenoxyethyl Group: The fluorophenoxyethyl group can be introduced through a nucleophilic substitution reaction, where the indole core reacts with 2-(2-fluorophenoxy)ethyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Dimethylpropanone Moiety: The final step involves the acylation of the indole derivative with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 1-{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxyethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: It is used in biological assays to study receptor-ligand interactions and signal transduction pathways.
Industry: The compound can be utilized in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenoxyethyl group enhances the compound’s binding affinity to these targets, while the indole core facilitates its penetration through biological membranes. The compound may modulate signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
- 1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one
- 1-{1-[2-(2-bromophenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one
- 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one
Comparison:
- Binding Affinity: The presence of different substituents (fluorine, chlorine, bromine, methoxy) on the phenoxyethyl group can significantly affect the binding affinity and selectivity of the compound towards its molecular targets.
- Chemical Stability: Fluorine-substituted compounds generally exhibit higher chemical stability compared to their chlorine or bromine counterparts.
- Biological Activity: The biological activity of these compounds can vary based on the nature of the substituent, with fluorine often enhancing the compound’s potency and metabolic stability.
This detailed article provides a comprehensive overview of 1-{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H22FNO2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-[1-[2-(2-fluorophenoxy)ethyl]indol-3-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C21H22FNO2/c1-21(2,3)20(24)16-14-23(18-10-6-4-8-15(16)18)12-13-25-19-11-7-5-9-17(19)22/h4-11,14H,12-13H2,1-3H3 |
InChI Key |
TTYRSMFJUFIWPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=CN(C2=CC=CC=C21)CCOC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-pyridin-3-ylmethylidene]-1,3-thiazol-2-amine](/img/structure/B11566285.png)

![N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11566300.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11566307.png)
![2,4-dichloro-N'-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B11566309.png)
![N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-(trifluoromethyl)phenyl}benzamide](/img/structure/B11566310.png)
![2-(4-chloroanilino)-N-[(E)-(2-hydroxyphenyl)methyleneamino]acetamide](/img/structure/B11566316.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11566324.png)
![2-Methoxy-4-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11566331.png)
![6-(3-chloro-4-methoxyphenyl)-N-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566333.png)
![N-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11566346.png)
![2-ethoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B11566358.png)
![methyl 2-[(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)oxy]benzoate](/img/structure/B11566360.png)
![N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11566361.png)
